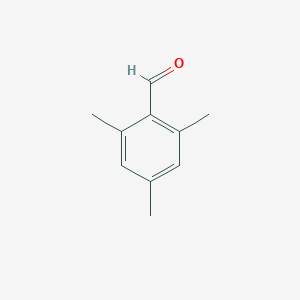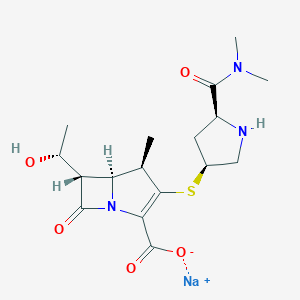![molecular formula C31H29N3 B022186 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline CAS No. 19661-40-6](/img/structure/B22186.png)
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used as a labeling agent for biomolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline involves its ability to absorb and emit light. When the compound is excited by a light source, it absorbs energy and becomes excited. As it returns to its ground state, it emits light at a specific wavelength. This property allows it to be used as a fluorescent label and probe.
Biochemische Und Physiologische Effekte
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline is not known to have any significant biochemical or physiological effects. It is generally considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline in lab experiments is its high fluorescence intensity. This property allows for the detection of low concentrations of labeled biomolecules. Additionally, it has a high photostability, which allows for long-term imaging experiments. However, one limitation of using this compound is its relatively high cost compared to other labeling agents.
Zukünftige Richtungen
There are many future directions for the use of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline in scientific research. One direction is the development of new biosensors for the detection of specific analytes. Another direction is the use of this compound in the development of new imaging techniques for the detection of biomolecules in living cells. Additionally, there is potential for the use of this compound in the development of new therapeutic agents.
Synthesemethoden
The synthesis of 4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline involves several steps. The first step is the synthesis of 9-phenylfluorene, which is achieved by the reaction of benzaldehyde and 9-fluorenone in the presence of a strong acid catalyst. The second step involves the reaction of 9-phenylfluorene with dimethylamine to form 9-(dimethylamino)phenylfluorene. The final step is the reaction of 9-(dimethylamino)phenylfluorene with N,N-dimethylaniline and formaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline has many scientific research applications. It is commonly used as a fluorescent label for biomolecules, such as proteins and nucleic acids. It can also be used as a fluorescent probe for the detection of reactive oxygen species and other free radicals. Additionally, it has been used in the development of biosensors for the detection of various analytes.
Eigenschaften
CAS-Nummer |
19661-40-6 |
|---|---|
Produktname |
4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline |
Molekularformel |
C31H29N3 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
4-[(E)-[2-[[4-(dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H29N3/c1-33(2)25-14-9-22(10-15-25)19-30-28-8-6-5-7-27(28)29-18-13-24(20-31(29)30)32-21-23-11-16-26(17-12-23)34(3)4/h5-21H,1-4H3/b30-19+,32-21? |
InChI-Schlüssel |
MRDRCYQHHJZNJG-KVECMABRSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)N=CC5=CC=C(C=C5)N(C)C |
Synonyme |
4-[[9-[(4-dimethylaminophenyl)methylidene]fluoren-2-yl]iminomethyl]-N, N-dimethyl-aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



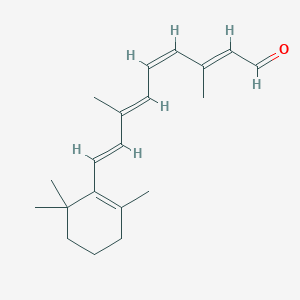
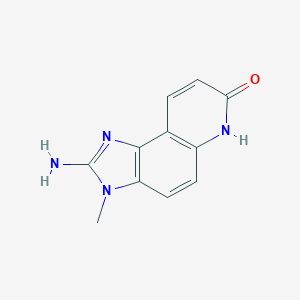
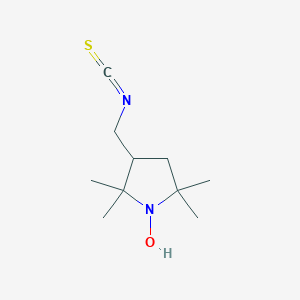
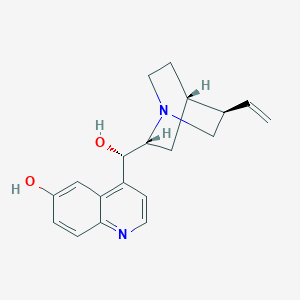
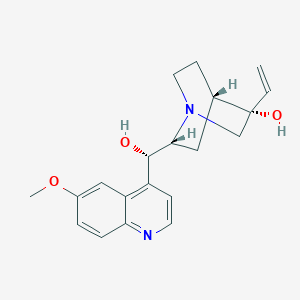
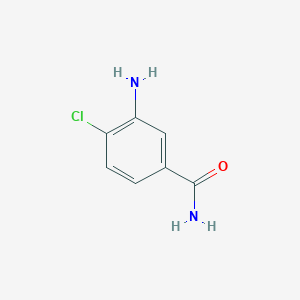
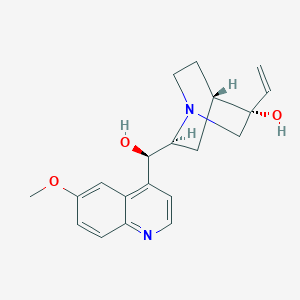
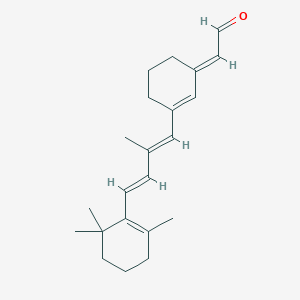
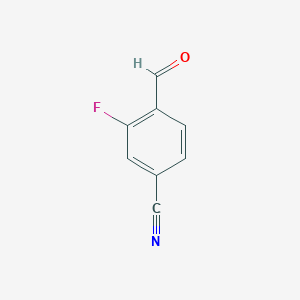
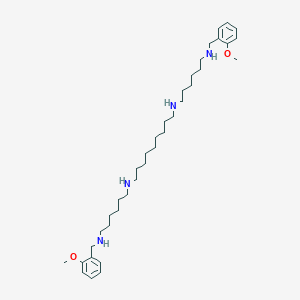
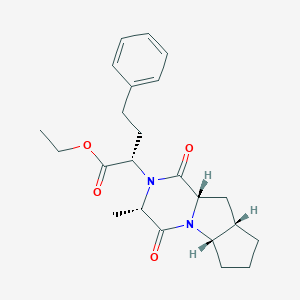
![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
